Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-2,3,4,7,9-pentamethyl-, 5,5-dioxide
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Overview
Description
2,4-Dihydro-2,3,4,7,9-pentamethylpyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine 5,5-dioxide is a heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its complex ring system, which includes pyrazole, pyridine, and thiazine moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2,4-Dihydro-2,3,4,7,9-pentamethylpyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate pyrazole and pyridine derivatives, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,4-Dihydro-2,3,4,7,9-pentamethylpyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2,4-Dihydro-2,3,4,7,9-pentamethylpyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine 5,5-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-2,3,4,7,9-pentamethylpyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2,4-Dihydro-2,3,4,7,9-pentamethylpyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine 5,5-dioxide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar pyrazole-pyridine ring system but differ in their substitution patterns and additional ring structures.
Thiazolo[3,2-a]pyridines: These compounds have a thiazole-pyridine ring system and exhibit different chemical reactivity and biological activities.
Pyrido[3,2-e][1,2,4]triazines: These compounds contain a triazine ring fused to a pyridine ring and are known for their diverse pharmacological properties.
The uniqueness of 2,4-Dihydro-2,3,4,7,9-pentamethylpyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine 5,5-dioxide lies in its specific combination of ring systems and substitution patterns, which confer distinct chemical and biological properties.
Properties
CAS No. |
162255-91-6 |
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Molecular Formula |
C13H16N4O2S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
4,5,7,11,13-pentamethyl-8λ6-thia-3,4,7,10-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,5,10,12-pentaene 8,8-dioxide |
InChI |
InChI=1S/C13H16N4O2S/c1-7-6-8(2)14-13-10(7)11-12(9(3)16(4)15-11)17(5)20(13,18)19/h6H,1-5H3 |
InChI Key |
UZPQMGJSLNHDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=NN(C(=C3N(S2(=O)=O)C)C)C)C |
Origin of Product |
United States |
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